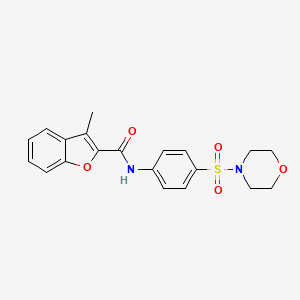

3-methyl-N-(4-(morpholinosulfonyl)phenyl)benzofuran-2-carboxamide

Description

3-methyl-N-(4-(morpholinosulfonyl)phenyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Properties

IUPAC Name |

3-methyl-N-(4-morpholin-4-ylsulfonylphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5S/c1-14-17-4-2-3-5-18(17)27-19(14)20(23)21-15-6-8-16(9-7-15)28(24,25)22-10-12-26-13-11-22/h2-9H,10-13H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQTZUURGKOHKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-(morpholinosulfonyl)phenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

Introduction of the Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Sulfonylation: The morpholinosulfonyl group is introduced through a sulfonylation reaction using morpholine and a sulfonyl chloride derivative.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(4-(morpholinosulfonyl)phenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenating agents such as thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methyl-N-(4-(morpholinosulfonyl)phenyl)benzofuran-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antibacterial, antiviral, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-(morpholinosulfonyl)phenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Affecting Gene Expression: Altering the expression of genes related to its biological activities.

Comparison with Similar Compounds

Similar Compounds

Benzofuran Derivatives: Compounds such as psoralen and 8-methoxypsoralen share the benzofuran core and exhibit similar biological activities.

Morpholine Derivatives: Compounds containing the morpholine group, such as morpholine-4-sulfonamide, have comparable chemical properties.

Uniqueness

3-methyl-N-(4-(morpholinosulfonyl)phenyl)benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

3-methyl-N-(4-(morpholinosulfonyl)phenyl)benzofuran-2-carboxamide is a compound that has garnered interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Synthesis and Chemical Structure

The synthesis of this compound involves the modification of benzofuran derivatives with morpholino and sulfonyl groups. The chemical structure is characterized by the presence of a benzofuran moiety, which is known for its diverse biological activities, and a morpholinosulfonyl group that enhances its pharmacological profile.

Anticancer Properties

Recent studies have demonstrated that benzofuran derivatives exhibit significant anticancer activity. Specifically, the compound this compound has shown promising results in inhibiting the growth of various cancer cell lines, particularly non-small cell lung carcinoma (NSCLC).

In Vitro Studies:

-

Cell Lines Tested:

- A549 (human lung adenocarcinoma)

- NCI-H23 (non-small cell lung carcinoma)

-

Efficacy:

The compound exhibited inhibitory concentrations (IC50 values) ranging from:- A549 Cell Line: 1.48–47.02 µM

- NCI-H23 Cell Line: 0.49–68.9 µM

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 1.48 | A549 |

| This compound | 0.49 | NCI-H23 |

The anticancer activity of this compound is attributed to several mechanisms:

- VEGFR-2 Inhibition: The compound inhibits vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

- Induction of Apoptosis: Studies utilizing Annexin V-FITC/PI dual staining assays indicated that the compound induces apoptosis in cancer cells. For instance, the compound caused approximately 42% apoptosis in A549 cells compared to a control group with only 1.37% apoptosis.

Case Studies

In a study published in December 2021, several benzofuran derivatives were synthesized and tested for their biological activity against NSCLC cell lines. Among these, compounds with morpholino substitutions showed enhanced cytotoxicity compared to their counterparts without such modifications .

Key Findings:

- Compound 16a , which contains a methoxy group on the phenyl ring, exhibited an IC50 comparable to staurosporine, a known potent anticancer agent.

- The apoptotic effects were quantified, showing significant increases in apoptosis rates in treated cells compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-methyl-N-(4-(morpholinosulfonyl)phenyl)benzofuran-2-carboxamide, and how do reaction conditions influence yield?

- Answer : The synthesis involves multi-step processes:

- Step 1 : Preparation of benzofuran-2-carboxylic acid derivatives via Pd-catalyzed C-H arylation (e.g., coupling with 3-methyl substituents) .

- Step 2 : Sulfonylation of the phenyl group using morpholinosulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to introduce the sulfonamide moiety .

- Step 3 : Transamidation or coupling reactions to attach the carboxamide group, requiring precise stoichiometry (1:1.2 molar ratio) and reflux in THF .

- Key Considerations : Use continuous flow reactors for scalability (>80% yield) and monitor intermediates via TLC/HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

- Answer :

- NMR :

- ¹H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons (benzofuran and phenyl rings). The morpholino group shows distinct signals at δ 3.6–3.8 ppm (m, 8H) .

- ¹³C NMR : Carbonyl (C=O) at ~165 ppm and sulfonamide (SO₂) at ~125 ppm .

- IR : Stretching vibrations at 1720 cm⁻¹ (amide C=O) and 1340/1160 cm⁻¹ (sulfonyl S=O) .

- Mass Spectrometry : Molecular ion [M+H]⁺ aligns with theoretical molecular weight (~425–450 g/mol) .

Q. How does the morpholinosulfonyl group impact the compound’s solubility and stability?

- Answer :

- Solubility : The sulfonamide group enhances hydrophilicity (logP ~2.5) compared to non-sulfonylated analogs (logP ~3.8), favoring DMSO or methanol as solvents .

- Stability : Morpholino’s electron-withdrawing effect stabilizes the sulfonamide bond against hydrolysis at pH 7.4 (t₁/₂ > 48 hrs) .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Answer :

- Molecular Docking : Use AutoDock Vina to model binding to targets like COX-2 or kinases. The benzofuran core aligns with hydrophobic pockets, while the sulfonamide forms hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2) .

- MD Simulations : AMBER or GROMACS simulate stability of ligand-target complexes (>100 ns trajectories). Key metrics: RMSD <2.0 Å and binding free energy (ΔG) <−8 kcal/mol .

- SAR Insights : Modifying the 3-methyl group or sulfonamide substituents alters potency (IC₅₀ shifts by 10–100×) .

Q. How should researchers address contradictory bioactivity data across assays (e.g., in vitro vs. in vivo)?

- Answer :

- Assay Validation : Confirm target engagement via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation. Low stability (e.g., CLint >30 μL/min/mg) may explain in vivo–in vitro discrepancies .

- Formulation Adjustments : Encapsulate in liposomes or PEGylate to improve bioavailability if poor PK is observed .

Q. What strategies optimize the compound’s selectivity to minimize off-target effects in therapeutic applications?

- Answer :

- Fragment-Based Design : Replace the benzofuran core with bioisosteres (e.g., indole) to reduce affinity for hERG channels (test via patch-clamp assays) .

- Proteomic Profiling : Use Chemoproteomics (e.g., thermal shift assays) to identify off-targets. Adjust substituents (e.g., methyl → trifluoromethyl) to enhance selectivity .

- Crystallography : Solve co-crystal structures with unintended targets (e.g., serum albumin) to guide steric hindrance modifications .

Q. How can researchers resolve synthetic impurities (>5%) observed during scale-up?

- Answer :

- HPLC-MS Analysis : Identify impurities (e.g., des-methyl byproduct or sulfonamide hydrolysis products) .

- Process Optimization : Adjust sulfonylation step to 0°C with slow reagent addition (1 h) to suppress side reactions .

- Purification : Use prep-HPLC with C18 columns (ACN/water gradient) or recrystallization in ethyl acetate/hexane (purity >99%) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.